CGP 42112A, specifically the radiolabeled variant [125I]-CGP 42112A, is a selective agonist for the angiotensin II receptor type 2. It has been identified as a significant compound in cardiovascular and gastrointestinal research due to its ability to stimulate nitric oxide production and influence various physiological processes. The compound is often utilized in binding assays and radiometric studies to understand receptor interactions and mechanisms.
CGP 42112A was first synthesized in the late 1980s as part of research into angiotensin receptor pharmacology. It is classified as an angiotensin II receptor type 2 agonist, which plays a crucial role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance. The compound is noted for its selectivity towards the angiotensin II receptor type 2, distinguishing it from other receptor subtypes, particularly the angiotensin II receptor type 1 .
The synthesis of CGP 42112A involves several steps, including the formation of key intermediates followed by final modifications to achieve the desired pharmacological properties. The radiolabeling with iodine-125 is typically performed using a halogenation reaction that introduces the radioactive iodine into the molecule without significantly altering its biological activity. This process allows for high-affinity binding to the angiotensin II receptor type 2 while maintaining selectivity against other receptor types .
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and purity of CGP 42112A post-synthesis .
The molecular structure of CGP 42112A features a complex arrangement that enables its interaction with angiotensin receptors. It is characterized by a specific arrangement of functional groups that confer its selective binding properties. The compound's molecular formula is C18H24N4O3S, with a molecular weight of approximately 372.48 g/mol. Structural analysis often utilizes X-ray crystallography or NMR spectroscopy to elucidate its three-dimensional conformation .
CGP 42112A participates in various biochemical reactions primarily through its interaction with angiotensin receptors. Upon binding to the angiotensin II receptor type 2, it activates downstream signaling pathways that lead to physiological responses such as vasodilation and increased nitric oxide production . The compound's reactivity profile indicates that it can also exhibit antagonistic properties at higher concentrations, particularly at the angiotensin II receptor type 1, which complicates its pharmacological classification .
The mechanism of action for CGP 42112A involves its binding to the angiotensin II receptor type 2, leading to activation of intracellular signaling cascades that promote nitric oxide synthesis. This process is mediated by endothelial nitric oxide synthase (eNOS), resulting in vasodilation and modulation of blood pressure. Studies have shown that this agonistic action is sensitive to specific antagonists, confirming the selectivity for the angiotensin II receptor type 2 over other receptors .
CGP 42112A is typically presented as a white to off-white powder with good solubility in dimethyl sulfoxide (DMSO) and moderate solubility in water. Its stability under various pH conditions makes it suitable for biological assays.
These properties are critical for its application in laboratory settings where precise concentrations are required for effective biological assays .
CGP 42112A has significant applications in cardiovascular research due to its role in modulating blood pressure through nitric oxide pathways. It is used extensively in studies investigating the renin-angiotensin system's effects on cardiovascular health, neuroprotection, and gastrointestinal function. Additionally, [125I]-CGP 42112A serves as a valuable tool in radiolabeled binding studies, allowing researchers to visualize and quantify receptor interactions in various tissues .
The Renin-Angiotensin System represents a critical hormonal cascade governing cardiovascular homeostasis, fluid balance, and electrolyte regulation. Central to this system is the octapeptide hormone Angiotensin II, which exerts its diverse physiological and pathophysiological effects through two principal G protein-coupled receptor subtypes: Type 1 and Type 2 [7]. These receptors exhibit distinct tissue distributions, signaling mechanisms, and often opposing functional roles within physiological systems [1] [7].
The Type 1 receptor predominates in adult tissues and mediates the classical effects of Angiotensin II, including vasoconstriction, aldosterone secretion from the adrenal cortex, sodium reabsorption in renal tubules, and promotion of cellular proliferation, inflammation, and fibrosis [7]. In contrast, the Type 2 receptor is abundantly expressed during fetal development but becomes more restricted in distribution postnatally, persisting in specific tissues including adrenal medulla, uterus, heart, brain, and notably, the gastrointestinal tract [1] [4] [7]. The Type 2 receptor frequently counterbalances Type 1 receptor-mediated effects through mechanisms involving vasodilation, anti-proliferative actions, apoptosis induction, and tissue regeneration pathways [7].
Table 1: Key Characteristics of Angiotensin II Receptor Subtypes
Characteristic | Type 1 Receptor | Type 2 Receptor |
---|---|---|
Primary Signaling | Gq protein-coupled | Gi protein-coupled |
Vascular Tone Effect | Vasoconstriction | Vasodilation |
Cellular Proliferation | Promotion | Inhibition |
Developmental Role | Limited | Significant (fetal development) |
Adult Tissue Density | High (vasculature, kidney, adrenals) | Lower (brain, adrenals, GI mucosa) |
Selective Agonist | None clinically used | CGP 42112A |
Within the gastrointestinal system, Type 2 receptor activation has been linked to mucosal defense mechanisms. Research demonstrates that Type 2 receptor stimulation in the porcine jejunal mucosa significantly increases luminal nitric oxide output, a key mediator of mucosal blood flow and barrier function [1] [2]. This functional role underscores the importance of Type 2 receptors beyond cardiovascular regulation, extending into epithelial and mucosal homeostasis. Furthermore, in the central nervous system, Type 2 receptors influence cognitive functions, with studies indicating that Angiotensin II and its metabolite Angiotensin II(3-7) facilitate object recognition memory in rats via Type 2 receptor activation [4].
The pharmacological dissection of Type 1 and Type 2 receptor functions necessitated the development of highly selective ligands. CGP 42112A emerged as a breakthrough peptidic ligand specifically designed for Type 2 receptor targeting. Structurally, CGP 42112A is a modified pentapeptide (Nic-Tyr-Lys(benzyloxycarbonyl)-Arg-Gln-Ile) that exhibits nanomolar affinity for Type 2 receptors while demonstrating minimal interaction with Type 1 receptors [8] [10]. This selectivity profile was rigorously established through competitive binding assays comparing displacement of radiolabeled Angiotensin II in tissues expressing different receptor subtype compositions.
Table 2: Binding Affinity Profile of CGP 42112A
Tissue/Cell Type | Receptor Expression | CGP 42112A Binding Affinity (Kd) | Key Experimental Finding |
---|---|---|---|
Human Myometrium | Type 2 only | 0.103 nM | Saturable and reversible binding; high receptor density |
Rat Adrenal Glomerulosa | Mixed (Type 1/Type 2) | Type 2 selective binding | Bound exclusively to Type 2 receptors |
Vascular Smooth Muscle Cells | Type 1 only | No specific binding detected | Confirmed Type 2 receptor selectivity |
Functionally, CGP 42112A acts as a potent Type 2 receptor agonist. In vitro studies using neuronal cultures demonstrate that CGP 42112A (at concentrations ≥1 nanomolar) significantly inhibits both tyrosine hydroxylase enzyme activity and cyclic guanosine monophosphate production – effects that are completely blocked by the Type 2 receptor antagonist PD123319 but unaffected by Type 1 receptor antagonists [10]. This pharmacological specificity established CGP 42112A as an indispensable experimental tool for probing Type 2 receptor function without confounding activation of Type 1 receptors. The development of CGP 42112A thereby resolved a significant limitation in angiotensin receptor research, where previously available peptide ligands like Angiotensin II itself activated both receptor subtypes indiscriminately [8].
The introduction of iodine-125 ([125I]) radiolabeling to CGP 42112A created a powerful molecular probe ([125I]-CGP 42112A) for autoradiographic mapping and biochemical characterization of Type 2 receptors. Iodine-125 offers several advantages for receptor localization studies: its relatively long half-life (approximately 59.4 days) permits extended experimental timelines; its gamma emission is suitable for high-resolution autoradiography; and its specific activity (theoretically ~2200 Ci/mmol) enables detection of receptors expressed at low densities [5] [8].
Binding characterization revealed that [125I]-CGP 42112A retains high affinity for Type 2 receptors, with dissociation constants (Kd) ranging from 0.07 to 0.3 nanomolar depending on the tissue examined [10]. Competition binding studies confirmed its specificity, demonstrating resistance to displacement by Type 1-selective ligands like losartan, while being effectively competed by unlabeled CGP 42112A, PD 123177 (another Type 2 ligand), and non-selective angiotensin peptides (Angiotensin II and Angiotensin III) [5] [8]. Importantly, [125I]-CGP 42112A binding displayed tissue-specific modulation, with beta-mercaptoethanol enhancing binding in brain tissue but not altering binding in adrenal tissue, suggesting potential differences in receptor conformation or microenvironment between these tissues [10].
Table 3: Technical Advantages of [125I]-CGP 42112A in Receptor Studies
Characteristic | Advantage | Application Impact |
---|---|---|
High Specific Activity | Enables detection of low-abundance receptors | Visualization of Type 2 receptors in discrete brain nuclei and epithelial layers |
Receptor Subtype Fidelity | Selective for Type 2 receptors in tissues expressing both subtypes | Accurate mapping without Type 1 receptor cross-reactivity |
Tissue Penetration | Suitable for whole-tissue autoradiography and section binding | Comprehensive anatomical distribution studies across organs |
Binding Kinetics | Slow dissociation (K-1 = 3.77 × 10⁻³ min⁻¹) facilitates washing steps | Improved signal-to-noise ratio in binding assays and autoradiography |
Biochemical Compatibility | Binding preserved in membrane preparations and tissue sections | Versatility across experimental platforms from homogenate binding to microscopic localization |
Autoradiographic studies utilizing [125I]-CGP 42112A provided unprecedented spatial resolution of Type 2 receptor distribution within complex tissues. In the rat brain, these studies revealed selective localization of Type 2 receptors to specific nuclei, including the locus coeruleus, inferior olive, and certain thalamic nuclei, providing anatomical context for the observed roles of Type 2 receptors in central cardiovascular regulation and cognitive functions [5]. Furthermore, [125I]-CGP 42112A autoradiography confirmed Type 2 receptor expression in the intestinal mucosa, aligning with functional studies demonstrating Type 2 receptor-mediated nitric oxide production in the jejunum [1] [2]. This spatial information proved critical for understanding the site-specific actions of Angiotensin II beyond systemic effects.
The development of [125I]-CGP 42112A represented a significant methodological advancement over previous approaches. Earlier attempts to localize angiotensin receptors relied on non-subtype-selective radioligands like [125I]-Angiotensin II or less specific antagonists. These probes could not differentiate between Type 1 and Type 2 binding sites in tissues expressing both subtypes, limiting interpretation of functional studies [5] [8]. By providing unambiguous Type 2 receptor localization, [125I]-CGP 42112A enabled correlation of receptor distribution with physiological responses, thereby elucidating tissue-specific functions of Type 2 receptor activation within the broader Renin-Angiotensin System [5] [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2